molecular formula C9H13NO2 B2535683 2-Amino-1-(2-methoxyphenyl)ethanol CAS No. 54942-63-1

2-Amino-1-(2-methoxyphenyl)ethanol

Cat. No. B2535683
CAS RN: 54942-63-1
M. Wt: 167.208
InChI Key: ILFKFOKAPPGUOP-UHFFFAOYSA-N
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Description

2-Amino-1-(2-methoxyphenyl)ethanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is also known by its IUPAC name, 2-amino-1-(2-methoxyphenyl)ethanol . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for 2-Amino-1-(2-methoxyphenyl)ethanol is 1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Amino-1-(2-methoxyphenyl)ethanol is a powder with a melting point of 120-122 degrees Celsius . It is stored at room temperature . .

Scientific Research Applications

Subheading Potential of Phenolic Compounds in Dentistry

Tyrosol and hydroxytyrosol, chemically similar to 2-Amino-1-(2-methoxyphenyl)ethanol, are major phenolic compounds found in olives, olive oil, and wine. They exhibit antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. Although direct research on 2-Amino-1-(2-methoxyphenyl)ethanol in dentistry is limited, the therapeutic potential of its analogs, tyrosol and hydroxytyrosol, has been explored. These compounds show promise in dental applications due to their anti-inflammatory, antioxidant, and anti-tumor activities, indicating potential benefits for oral health and disease prevention (Ramos et al., 2020).

Biochemical Interactions and Effects

Subheading Understanding Biochemical Pathways and Effects

The rearrangement of beta-amino alcohols through aziridinium intermediates is a notable reaction, with implications for understanding the behavior of compounds like 2-Amino-1-(2-methoxyphenyl)ethanol. This process, involving the activation of the hydroxy group and addition of nucleophiles, influences the ratio of resulting amines and is affected by factors such as the nature of the nucleophiles, solvent, and temperature (Métro et al., 2010).

Subheading Mechanisms of β-O-4 Bond Cleavage in Lignin Model Compounds

In the context of lignin model compounds, the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, which structurally resemble 2-Amino-1-(2-methoxyphenyl)ethanol, has been studied extensively. This research highlights the significance of the γ-hydroxymethyl group and the mechanisms involved in benzyl-cation-type intermediates, offering insights into the reactivity and stability of related compounds (Yokoyama, 2015).

Safety and Hazards

The compound has been associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur, such as P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), and others .

properties

IUPAC Name

2-amino-1-(2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFKFOKAPPGUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(2-methoxyphenyl)ethanol

CAS RN

54942-63-1
Record name 2-amino-1-(2-methoxyphenyl)ethan-1-ol
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